Cas no 1600767-39-2 (cyclobutyl(oxolan-2-yl)methanamine)
cyclobutyl(oxolan-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- cyclobutyl(oxolan-2-yl)methanamine
- 2-Furanmethanamine, α-cyclobutyltetrahydro-
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- MDL: MFCD28646247
- Inchi: 1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2
- InChI Key: HQFXMIBPOZEPTP-UHFFFAOYSA-N
- SMILES: C(C1CCC1)(C1CCCO1)N
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 243.3±13.0 °C at 760 mmHg
- Flash Point: 100.8±13.1 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
cyclobutyl(oxolan-2-yl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
cyclobutyl(oxolan-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C991453-10mg |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C991453-50mg |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C991453-100mg |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 100mg |
$ 340.00 | 2022-06-06 | ||
| A2B Chem LLC | AW28568-10g |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 95% | 10g |
$4820.00 | 2024-04-20 | |
| A2B Chem LLC | AW28568-50mg |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 95% | 50mg |
$293.00 | 2024-04-20 | |
| A2B Chem LLC | AW28568-100mg |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 95% | 100mg |
$421.00 | 2024-04-20 | |
| A2B Chem LLC | AW28568-250mg |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 95% | 250mg |
$587.00 | 2024-04-20 | |
| A2B Chem LLC | AW28568-500mg |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 95% | 500mg |
$903.00 | 2024-04-20 | |
| A2B Chem LLC | AW28568-1g |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 95% | 1g |
$1148.00 | 2024-04-20 | |
| A2B Chem LLC | AW28568-2.5g |
cyclobutyl(oxolan-2-yl)methanamine |
1600767-39-2 | 95% | 2.5g |
$2215.00 | 2024-04-20 |
cyclobutyl(oxolan-2-yl)methanamine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on cyclobutyl(oxolan-2-yl)methanamine
Introduction to Cyclobutyl(oxolan-2-yl)methanamine (CAS No. 1600767-39-2)
Cyclobutyl(oxolan-2-yl)methanamine, identified by the Chemical Abstracts Service Number (CAS No.) 1600767-39-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxolane derivatives, which are known for their versatile applications in medicinal chemistry due to their unique structural and functional properties. The presence of both a cyclobutyl group and an oxolane ring in its molecular framework imparts distinct chemical reactivity and potential biological activity, making it a subject of extensive research and development.
The molecular structure of Cyclobutyl(oxolan-2-yl)methanamine consists of a methanamine moiety linked to an oxolane ring, which is further substituted with a cyclobutyl group. This arrangement creates a molecule with multiple reactive sites, enabling it to participate in various chemical transformations and biological interactions. The cyclobutyl group, known for its stability and rigidity, contributes to the overall steric environment of the molecule, while the oxolane ring introduces oxygen functionality, which is crucial for hydrogen bonding and other interactions with biological targets.
In recent years, there has been a growing interest in oxolane derivatives as pharmacophores due to their ability to modulate biological pathways effectively. The Cyclobutyl(oxolan-2-yl)methanamine structure has been explored for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. Its unique chemical properties make it a valuable intermediate in synthesizing more complex molecules with enhanced pharmacological activity.
One of the most compelling aspects of Cyclobutyl(oxolan-2-yl)methanamine is its role in the synthesis of bioactive compounds. Researchers have leveraged its structural features to develop molecules that exhibit promising effects in preclinical studies. For instance, derivatives of this compound have shown potential in inhibiting specific enzymes and receptors involved in inflammatory responses and metabolic disorders. These findings highlight the importance of Cyclobutyl(oxolan-2-yl)methanamine as a building block for innovative drug candidates.
The synthesis of Cyclobutyl(oxolan-2-yl)methanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. The use of transition metal catalysts has further optimized these processes, making it feasible to produce larger quantities of the compound for research purposes.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Cyclobutyl(oxolan-2-yl)methanamine at both molecular and macroscopic levels. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets, helping researchers design more effective derivatives with improved pharmacokinetic properties. These computational studies are complemented by experimental validations, ensuring a robust understanding of the compound's potential applications.
The pharmaceutical industry has taken notice of the potential of Cyclobutyl(oxolan-2-yl)methanamine and its derivatives. Several companies are currently engaged in developing novel drugs based on oxolane scaffolds, with Cyclobutyl(oxolan-2-yl)methanamine being a key intermediate in many synthetic routes. This interest underscores the compound's significance as a tool for drug discovery and development.
Moreover, the environmental impact of synthesizing Cyclobutyl(oxolan-2-yl)methanamine has been carefully considered. Efforts have been made to develop greener synthetic protocols that minimize waste generation and reduce energy consumption. These sustainable approaches align with global initiatives aimed at promoting environmentally responsible chemical manufacturing practices.
The future prospects for Cyclobutyl(oxolan-2-yl)methanamine appear promising, with ongoing research exploring new applications and improving existing synthetic methods. As our understanding of its chemical properties continues to grow, so does its potential as a versatile tool in pharmaceutical chemistry. Collaborative efforts between academia and industry are essential to fully harness this compound's therapeutic potential.
In conclusion, Cyclobutyl(oxolan-2-yl)methanamine (CAS No. 1600767-39-2) is a fascinating organic compound with significant implications in drug discovery and bioorganic synthesis. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents. With continued research and innovation, this compound is poised to play an increasingly important role in addressing various medical challenges.
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